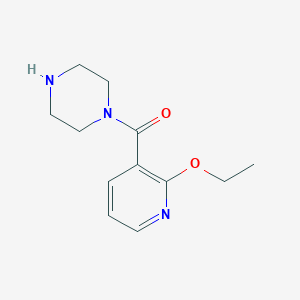

(2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-ethoxypyridin-3-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-11-10(4-3-5-14-11)12(16)15-8-6-13-7-9-15/h3-5,13H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWABKBRLMSVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name: (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone

- Molecular Formula: C13H18N4O2

- Molecular Weight: 250.31 g/mol

This structure features a pyridine ring substituted with an ethoxy group and a piperazine moiety linked to a carbonyl group.

The biological activity of (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone is primarily attributed to its interaction with various molecular targets, including:

- Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptors: It could modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial and Antiviral Properties

Research indicates that (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone exhibits significant antimicrobial and antiviral activities. Notably, studies have demonstrated its efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | BenchChem |

| Escherichia coli | Moderate antibacterial | BenchChem |

| SARS-CoV-2 | Potential inhibitor | ChemRxiv |

Cancer Research

The compound has shown promise in cancer research, particularly as an indirect activator of AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and is implicated in cancer metabolism.

A study reported that derivatives of this compound exhibited varying degrees of AMPK activation, with some compounds achieving low EC50 values, indicating high potency:

These findings suggest that (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone could be a candidate for further development in cancer therapeutics.

Study on TRPC6 Modulation

A significant study highlighted the role of TRPC6 channels in pulmonary arterial smooth muscle cells (PASMCs) from patients with idiopathic pulmonary arterial hypertension (IPAH). The expression levels of TRPC6 were found to be elevated in IPAH patients compared to normotensive individuals. The study demonstrated that treatment with TRPC6-targeting compounds led to reduced PASMC proliferation, suggesting a potential therapeutic avenue for managing IPAH using derivatives of (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone .

Multi-drug Therapy for COVID-19

In the context of COVID-19, virtual screening identified compounds capable of disrupting the interaction between the SARS-CoV-2 spike protein and ACE2. Compounds structurally similar to (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone showed potential as inhibitors, indicating the versatility of this compound class in addressing viral infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-based methanones are a structurally diverse class of compounds with varying biological activities. Below is a detailed comparison of (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone with analogous derivatives, focusing on structural features, physicochemical properties, and functional roles.

Table 1: Comparative Analysis of Piperazine-Linked Methanones

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Biological Activity/Features | References |

|---|---|---|---|---|

| (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone | ~233* | 2-Ethoxypyridine, piperazine | Unknown (structural analog of SARS-CoV-2 Mpro inhibitors; potential CNS applications inferred) | |

| (Pyridin-3-yl)(4-(2,3-dichlorobenzyl)piperazin-1-yl)methanone (Compound 3) | 350.22 | Pyridine, 2,3-dichlorobenzyl-piperazine | SARS-CoV-2 Mpro inhibitor (IC50 not reported) | |

| BAY10000493 | ~529† | Imidazo[1,2-a]pyridine, 4-bromophenyl, fluorine | K2P3.1 (TASK-1) potassium channel inhibitor; binds intracellular vestibule via X-gate closure | |

| Cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone | ~345* | Cyclohexyl, 4-nitrophenyl | Anti-prion activity inferred (exact data not provided) | |

| (6-Fluoroquinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone () | ~522 | 6-Fluoroquinoline, methylsulfonyl-piperazine | Aldehyde dehydrogenase 1A1 inhibitor; optimized for oral bioavailability | |

| 4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351) | 318.78 | 3-Chlorophenyl, 2-fluorophenyl | High lipophilicity (logP = 3.45); potential CNS target engagement |

*Calculated based on molecular formula; †Estimated from structural complexity.

Key Structural and Functional Differences

Aromatic Ring Modifications The 2-ethoxypyridine group in the target compound contrasts with isoquinoline (Compound 1, ), quinoline (), and halogenated phenyl groups (Y030-1351, ).

Piperazine Substitutions

- Unsubstituted piperazine in the target compound differs from benzyl- , sulfonyl- , or trifluoromethyl-substituted piperazines (e.g., BAY2341237, ). These substitutions alter binding affinity and selectivity; for example, methylsulfonyl groups enhance polarity and solubility (), while dichlorobenzyl groups may improve target engagement in viral proteases (Compound 3, ).

Lipophilicity and Drug-Likeness

- The target compound’s ethoxy group likely results in lower lipophilicity (predicted logP ~2–3) compared to Y030-1351 (logP = 3.45, ) or dichlorobenzyl derivatives (Compound 3, ). This balance may favor blood-brain barrier penetration for CNS applications without excessive hydrophobicity.

Biological Activity

- While the target compound’s activity remains uncharacterized, analogs like BAY10000493 demonstrate ion channel inhibition via unique binding modes , and methylsulfonyl-piperazine derivatives show enzyme inhibition (). The absence of strong electron-withdrawing groups (e.g., nitro, sulfonyl) in the target suggests divergent pharmacological profiles.

Preparation Methods

Preparation of 2-Ethoxypyridin-3-yl Carboxylic Acid Derivative

The 2-ethoxypyridin-3-yl moiety is introduced via functionalization of pyridine derivatives. Commonly, ethoxypyridine is functionalized at the 3-position with a carboxylic acid or an activated derivative (e.g., acid chloride or ester) to enable amide bond formation.

- Starting materials: Commercially available 2-ethoxypyridine or 2-ethoxypyridin-3-yl derivatives.

- Functionalization: Oxidation or substitution reactions to introduce a carboxyl group at the 3-position.

- Activation: The carboxylic acid is often converted to an activated ester or acid chloride to facilitate coupling.

Coupling with Piperazine

Piperazine, a symmetrical secondary diamine, reacts with the activated acid derivative to form the amide bond, yielding (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone.

- Coupling agents: Commonly used reagents include carbodiimides such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) combined with additives like 1-hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.

- Solvents: Dry polar aprotic solvents such as dimethylformamide (DMF) are preferred to enhance solubility and reaction efficiency.

- Reaction conditions: Typically conducted at room temperature or slightly elevated temperatures under inert atmosphere to prevent side reactions.

Representative Synthetic Route

A representative synthetic route adapted from related piperazine amide syntheses is as follows:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-ethoxypyridin-3-yl carboxylic acid or ester | Oxidation/substitution | Acid intermediate |

| 2 | Activation of carboxylic acid (if necessary) | Conversion to acid chloride or ester | Activated intermediate |

| 3 | Coupling with piperazine | EDCI/HOBt, DMF, room temperature | Formation of (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone |

| 4 | Purification | Chromatography or recrystallization | Pure target compound |

Detailed Research Findings and Data

Although direct literature specifically on (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone is limited, analogous compounds involving piperazine amides have been synthesized with well-established protocols.

- Synthesis of related piperazine methanones: Studies have reported the use of carbodiimide-mediated coupling of carboxylic acids with piperazine to yield piperazinyl methanones in good yields (e.g., 60–85%) with high purity.

- Characterization: Products are typically characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), showing characteristic signals for the piperazine ring protons (δ 2.8–3.8 ppm) and the ethoxypyridine aromatic protons (δ 6.8–8.2 ppm).

- Reaction optimization: Use of additives such as HOBt reduces racemization and side reactions, improving yield and selectivity.

Comparative Table of Preparation Steps and Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Acid Activation | EDCI/HOBt in DMF | Carbodiimide coupling agents preferred for mild conditions |

| Piperazine Source | Commercially available piperazine | Used in slight excess to drive reaction |

| Temperature | Room temperature to 40°C | Mild heating may improve reaction rate |

| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |

| Purification | Silica gel chromatography or recrystallization | Ensures removal of unreacted starting materials and by-products |

Q & A

Q. What synthetic routes are recommended for synthesizing (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone, and how can its purity be validated?

Answer: Synthesis typically involves coupling 2-ethoxypyridine-3-carboxylic acid derivatives with piperazine via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt). Post-synthesis, purity is validated using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm. For quantification, calibrate against a reference standard. Confirm structural integrity via NMR spectroscopy (e.g., H and C NMR) and high-resolution mass spectrometry (HRMS) to match calculated and observed molecular ion peaks .

Q. How can the structural conformation of (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone be confirmed experimentally?

Answer: Use X-ray crystallography for absolute configuration determination if single crystals are obtainable. For solution-state analysis, employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve coupling between the ethoxypyridine and piperazine moieties. Compare experimental IR spectra with computational predictions (e.g., DFT-based vibrational frequency calculations) to verify functional groups .

Q. What stability studies are essential for this compound under storage and experimental conditions?

Answer: Conduct stress testing under ICH guidelines:

- Thermal degradation : Incubate at 40–80°C for 24–72 hours.

- Photolytic stress : Expose to UV light (ICH Q1B).

- Hydrolytic stress : Test in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers.

Analyze degradation products using UPLC-MS/MS to identify major fragments (e.g., ethoxy group cleavage or piperazine ring oxidation). Monitor stability via RP-HPLC with peak purity indices .

Advanced Research Questions

Q. How can researchers design bioactivity assays to evaluate this compound’s potential as a protease inhibitor?

Answer: For protease inhibition studies (e.g., SARS-CoV-2 M):

Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to the active site.

In vitro enzymatic assays : Measure IC via fluorescence-based substrate cleavage (e.g., FRET substrates).

Cellular assays : Test antiviral activity in Vero E6 cells infected with pseudotyped viruses.

Reference structural analogs like (4-(2,4-dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone (Compound 1, IC = 0.8 µM) for comparative analysis .

Q. How should discrepancies in degradation pathways under different stress conditions be resolved?

Answer: Contradictory degradation profiles (e.g., base vs. thermal stress) require fragmentation pathway mapping using tandem mass spectrometry (MS/MS) . For example, thermal stress may induce piperazine ring rearrangement, while basic conditions hydrolyze the methanone group. Validate hypotheses with isotopic labeling (e.g., C-labeled ethoxy groups) to track bond cleavage .

Q. What methodologies are recommended for validating an analytical assay to quantify this compound in biological matrices?

Answer: Follow FDA bioanalytical guidelines:

- Linearity : Test over 5 concentrations (e.g., 1–100 ng/mL).

- Precision/Accuracy : Intra-day and inter-day CV ≤15%.

- Recovery : Compare spiked plasma/serum samples with neat solutions.

Use LC-MS/MS with a deuterated internal standard (e.g., -labeled analog) to minimize matrix effects. Optimize chromatographic separation with C18 columns and 0.1% formic acid in mobile phases .

Q. How can in silico tools predict the ADME properties of this compound?

Answer: Use SwissADME or ADMET Predictor to estimate:

Q. What experimental strategies address potential toxicity concerns during preclinical development?

Answer:

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Answer:

- Substituent variation : Replace ethoxy with methoxy/fluoro groups to modulate electron density.

- Piperazine modifications : Introduce methyl or benzyl groups to enhance binding pocket interactions.

- Bioisosteric replacement : Substitute methanone with thiourea or sulfonamide groups.

Validate SAR via free energy perturbation (FEP) calculations and iterative synthesis/IC testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.